molecular formula C14H22N2O4S2 B2405375 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351615-54-7

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2405375
CAS No.: 1351615-54-7
M. Wt: 346.46
InChI Key: VUGMWCSFQIQGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that features a piperidine ring substituted with a carboxamide group, a hydroxyethyl group attached to a thiophene ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide group is introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Attachment of the hydroxyethyl group: The hydroxyethyl group is added through nucleophilic substitution reactions.

    Incorporation of the thiophene ring: The thiophene ring is introduced via cross-coupling reactions.

    Addition of the methylsulfonyl group: The methylsulfonyl group is added through sulfonylation reactions using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, and bases under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2-hydroxy-2-(2-thienyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the 3-methylthiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-10-5-8-21-13(10)12(17)9-15-14(18)11-3-6-16(7-4-11)22(2,19)20/h5,8,11-12,17H,3-4,6-7,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGMWCSFQIQGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.